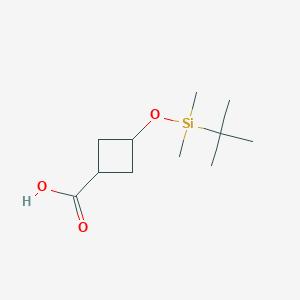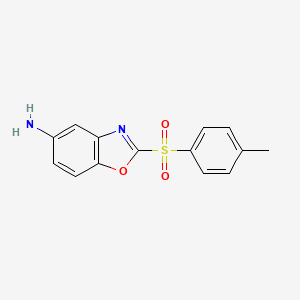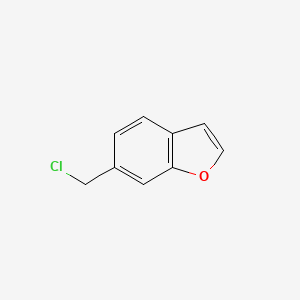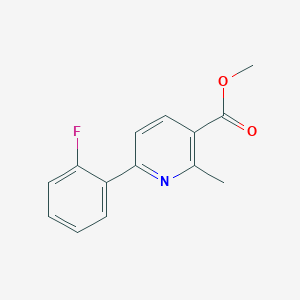![molecular formula C20H18N2O B13007206 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound that features a cyclopenta[d]pyrimidinone core with benzylidene and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the condensation of appropriate aldehydes with cyclopentanone derivatives under basic conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in ethanol to facilitate the aldol condensation reaction . The resulting intermediate can then undergo cyclization with suitable reagents to form the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. This may include the use of continuous flow reactors and advanced separation methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol: Another heterocyclic compound with a similar core structure but different substituents.
7-Benzylidene-2,3-diphenyl-3,3a,4,5,6,7-hexahydro-2H-indazole: A related compound with a different heterocyclic ring system.
Uniqueness
7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is unique due to its specific substitution pattern and the presence of both benzylidene and phenyl groups
Eigenschaften
Molekularformel |
C20H18N2O |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(7E)-7-benzylidene-4-phenyl-3,4,5,6-tetrahydro-1H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C20H18N2O/c23-20-21-18(15-9-5-2-6-10-15)17-12-11-16(19(17)22-20)13-14-7-3-1-4-8-14/h1-10,13,18H,11-12H2,(H2,21,22,23)/b16-13+ |
InChI-Schlüssel |
PAJCVZPRPNLECK-DTQAZKPQSA-N |
Isomerische SMILES |
C\1CC2=C(/C1=C/C3=CC=CC=C3)NC(=O)NC2C4=CC=CC=C4 |
Kanonische SMILES |
C1CC2=C(C1=CC3=CC=CC=C3)NC(=O)NC2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)
![2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)


![N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13007169.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)



![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)

